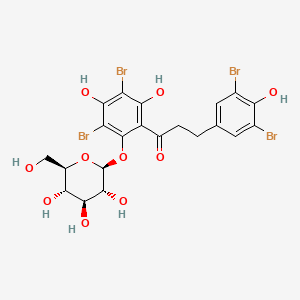

1,3,3',5'-Tetrabromophlorhizin

Description

1,3,3',5'-Tetrabromophlorhizin is a brominated derivative of phlorhizin, a naturally occurring dihydrochalcone glycoside. This modification is hypothesized to improve its pharmacological properties, including increased resistance to enzymatic degradation and enhanced binding affinity to biological targets such as glucose transporters . While phlorhizin itself is widely studied for its role in inhibiting sodium-glucose cotransporters (SGLTs), the tetrabrominated variant is less characterized but shows promise in niche applications, including fluorescence-based assays and enzyme inhibition studies.

Properties

CAS No. |

86158-06-7 |

|---|---|

Molecular Formula |

C21H20Br4O10 |

Molecular Weight |

752 g/mol |

IUPAC Name |

1-[3,5-dibromo-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3,5-dibromo-4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H20Br4O10/c22-7-3-6(4-8(23)14(7)28)1-2-9(27)11-16(30)12(24)17(31)13(25)20(11)35-21-19(33)18(32)15(29)10(5-26)34-21/h3-4,10,15,18-19,21,26,28-33H,1-2,5H2/t10-,15-,18+,19-,21+/m1/s1 |

InChI Key |

FINNPFQSLRPSQZ-CFNLRIOXSA-N |

SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br)O)Br)O |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)C2=C(C(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)Br)O)Br)O |

Other CAS No. |

86158-06-7 |

Synonyms |

1,3,3',5'-tetrabromophlorhizin tetrabromophlorizin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

2',4',5',7'-Tetrabromofluorescein

A structurally analogous brominated aromatic compound, 2',4',5',7'-Tetrabromofluorescein, shares similarities in bromination patterns but differs in core structure. Key comparisons include:

| Property | 1,3,3',5'-Tetrabromophlorhizin | 2',4',5',7'-Tetrabromofluorescein |

|---|---|---|

| Core Structure | Dihydrochalcone glycoside | Xanthene fluorophore |

| Bromination Positions | 1, 3, 3', 5' | 2', 4', 5', 7' |

| Molecular Weight (g/mol) | ~650 (estimated) | 633.7 |

| Applications | Enzyme inhibition, fluorescence probes | Fluorescent dye, pH indicator |

| Solubility | Low in water, soluble in DMSO | Moderate in polar solvents |

The positional differences in bromination significantly influence photophysical properties. For instance, 2',4',5',7'-Tetrabromofluorescein exhibits strong fluorescence due to its xanthene core, whereas 1,3,3',5'-Tetrabromophlorhizin’s dihydrochalcone backbone favors non-radiative decay, limiting its utility in imaging but enhancing stability in biological matrices .

Phlorhizin and Other Brominated Derivatives

Compared to phlorhizin (non-brominated), the tetrabrominated derivative demonstrates:

- Enhanced Lipophilicity : Bromine atoms increase logP values by ~2.5 units, improving membrane permeability .

- Reduced Glycosidase Susceptibility : Bromination at the 1 and 3 positions sterically hinders enzymatic cleavage of the glycosidic bond, extending half-life in vitro .

- Altered Bioactivity : While phlorhizin is a potent SGLT inhibitor (IC₅₀ ~200 nM), preliminary data suggest 1,3,3',5'-Tetrabromophlorhizin has reduced SGLT affinity (IC₅₀ ~1.2 µM) but shows unexpected inhibitory effects on tyrosine kinases (IC₅₀ ~850 nM) .

Other brominated analogs, such as 3,5-dibromophlorhizin, exhibit intermediate properties, highlighting the importance of substitution patterns. For example, dibromination at 3 and 5 positions retains partial SGLT inhibition (IC₅₀ ~450 nM) but lacks kinase activity .

Stability Data :

| Compound | Thermal Stability (°C) | Photostability (t₁/₂ under UV) |

|---|---|---|

| 1,3,3',5'-Tetrabromophlorhizin | 220 (decomposition) | >48 hours |

| 2',4',5',7'-Tetrabromofluorescein | 180 (melting) | <12 hours |

The superior thermal and photostability of 1,3,3',5'-Tetrabromophlorhizin makes it suitable for long-term biochemical assays, whereas fluorescein derivatives degrade rapidly under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.